
1-Benzyl-5,5-dimethylpyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5,5-dimethylpyrrolidine-2,3-dione is an organic compound with the molecular formula C13H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
The synthesis of 1-Benzyl-5,5-dimethylpyrrolidine-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with an appropriate oxidizing agent to introduce the dione functionality. The reaction conditions typically require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method also ensures better control over reaction parameters, leading to higher purity and yield .
Analyse Des Réactions Chimiques
1-Benzyl-5,5-dimethylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dione to its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-Benzyl-5,5-dimethylpyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5,5-dimethylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Benzyl-5,5-dimethylpyrrolidine-2,3-dione can be compared with other similar compounds, such as:
Isoindole-1,3-dione derivatives: These compounds share a similar dione functionality and are used in various chemical and biological applications.
Indole derivatives: Indole derivatives are known for their wide range of biological activities and are used in drug discovery.
Pyrrolidine derivatives: Other pyrrolidine derivatives, such as 1-benzyl-3-pyrrolidinol, exhibit different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-benzyl-5,5-dimethylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C13H15NO2/c1-13(2)8-11(15)12(16)14(13)9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
LODOWOXZVJLVJC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(=O)N1CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14780461.png)
![2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14780469.png)
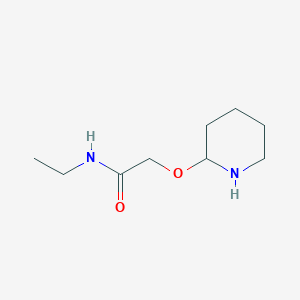
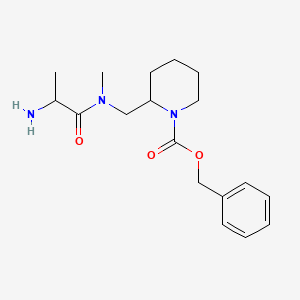

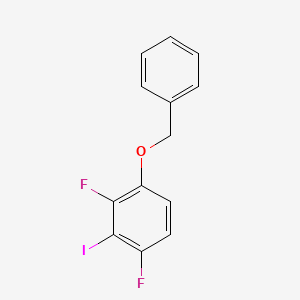

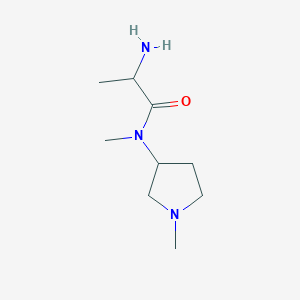
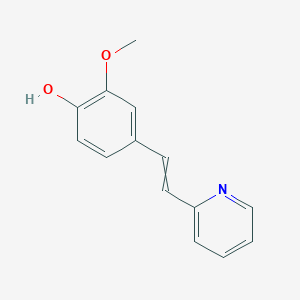
![1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(4-methylbenzyl)-1,7a-dihydrothieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B14780519.png)
![Ethyl (E)-7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14780526.png)
![9H-fluoren-9-ylmethyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14780528.png)


